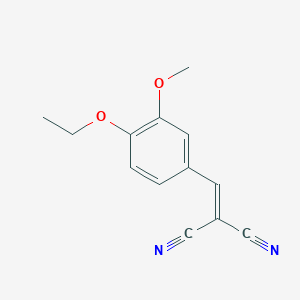

Malononitrile, (4-ethoxy-3-methoxybenzylidene)-

Beschreibung

Malononitrile, (4-ethoxy-3-methoxybenzylidene)-, is a substituted arylidene-malononitrile derivative synthesized via the Knoevenagel condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile. This compound belongs to a broader class of α,β-unsaturated dinitriles, characterized by a conjugated system formed between the aromatic aldehyde and the active methylene group of malononitrile. Such derivatives are pivotal in organic synthesis, materials science, and pharmaceutical chemistry due to their electron-deficient cyano groups and extended π-conjugation, which confer unique optical, catalytic, and biological properties .

Eigenschaften

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNTPFLKFAPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169250 | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-42-4 | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

2.1. Knoevenagel Condensation

One of the primary reactions involving malononitrile is the Knoevenagel condensation , where it reacts with aldehydes or ketones in the presence of a base to form α,β-unsaturated nitriles. This reaction is significant due to its ability to form carbon-carbon double bonds while generating malononitrile derivatives.

Reaction Mechanism:

-

Deprotonation of malononitrile generates a carbanion.

-

The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

-

The resulting intermediate undergoes dehydration to yield the α,β-unsaturated nitrile.

Example:

In a study, various aryl aldehydes were reacted with malononitrile under optimized conditions, yielding high product yields (up to 96%) within short reaction times (10-15 minutes) .

2.2. Michael Addition

Malononitrile can also participate in Michael addition reactions , where it adds to α,β-unsaturated carbonyl compounds. This reaction typically occurs under basic conditions and results in the formation of 1,4-dicarbonyl or 1,4-dinitrile compounds.

Reaction Mechanism:

-

The base deprotonates malononitrile, forming a nucleophilic species.

-

This nucleophile attacks the β-carbon of an α,β-unsaturated compound.

-

The resulting product undergoes tautomerization if necessary.

2.3. Gewald Reaction

The Gewald reaction involves the synthesis of thiophene derivatives from malononitrile, aldehydes or ketones, and elemental sulfur in the presence of a base. This reaction highlights malononitrile's utility in forming heterocyclic compounds with diverse biological activities.

Example:

Using malononitrile and appropriate ketones with sulfur led to the formation of various thiophene derivatives, which are notable for their pharmaceutical applications.

2.4. Multicomponent Reactions (MCRs)

Malononitrile plays a crucial role in multicomponent reactions , particularly in sonochemistry where ultrasound facilitates faster and more efficient reactions. These reactions can produce complex heterocycles in a single step from multiple reactants.

Advantages:

-

Enhanced reaction rates due to acoustic cavitation.

-

High yields and reduced reaction times.

-

Environmentally friendly conditions using water as a solvent.

Recent Research Findings

Recent studies have explored various applications and modifications involving malononitrile:

-

Ultrasound-Assisted Synthesis : Research has shown that using ultrasound significantly enhances the efficiency of reactions involving malononitrile, leading to higher yields and shorter reaction times compared to traditional methods .

-

Biological Activity : Compounds synthesized from malononitrile derivatives exhibit promising biological activities, including anti-cancer properties and enzyme inhibition .

-

Sustainable Practices : The use of green solvents and environmentally friendly catalysts in reactions involving malononitrile has been emphasized in recent literature, promoting sustainable chemistry practices .

Wissenschaftliche Forschungsanwendungen

Anti-Melanogenic Activity

One of the most promising applications of (4-ethoxy-3-methoxybenzylidene)malononitrile is its role as a tyrosinase inhibitor , which is crucial in the treatment of hyperpigmentation disorders. Research has demonstrated that derivatives of malononitrile can effectively inhibit tyrosinase activity, thereby reducing melanin production in skin cells. A specific derivative, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), exhibited significant inhibitory effects on tyrosinase, making it a candidate for cosmetic formulations aimed at skin whitening .

| Compound Name | Tyrosinase Inhibition IC50 (μM) | Remarks |

|---|---|---|

| BMN11 | 20 | Strongest inhibitor among tested compounds |

| Kojic Acid | 30 | Positive control for comparison |

Antimicrobial Properties

Malononitrile derivatives have also shown potential as antimicrobial agents . Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, which opens avenues for their use in pharmaceuticals and preservatives in cosmetic products. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Material Science Applications

In materials science, (4-ethoxy-3-methoxybenzylidene)malononitrile is explored for its potential in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties. The compound's ability to form stable films makes it suitable for applications in optoelectronic devices .

Cosmetic Formulation Development

A recent study focused on formulating a skin-whitening cream using BMN11 as an active ingredient. The results showed that the cream significantly reduced pigmentation in human skin models without cytotoxic effects, highlighting its potential as a safe alternative to traditional whitening agents such as hydroquinone .

Antimicrobial Efficacy Testing

In another case study, various malononitrile derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, and its benzylidene group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Arylidene-malononitriles differ primarily in the substituents on the aromatic ring, which modulate electronic and steric effects. Key structural analogs include:

The ethoxy group in the target compound replaces the hydroxy group in vanillylidenemalononitrile, likely increasing lipophilicity and altering electron density. Computational studies on similar systems suggest that methoxy and ethoxy substituents enhance hyperpolarizability (a key NLO metric) by stabilizing charge-transfer transitions .

Toxicity and Environmental Impact

Malononitrile itself is highly toxic (LD₅₀ = 14 mg/kg in rats), releasing HCN upon hydrolysis . Substituted derivatives like the target compound may reduce acute toxicity by stabilizing the nitrile groups, though this remains unverified. Chronic exposure risks (e.g., thyroid interference) are documented for acetonitrile analogs .

Biologische Aktivität

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Malononitrile derivatives are synthesized through various chemical reactions, including condensation and substitution reactions. The compound can be formed via the Knoevenagel condensation reaction between malononitrile and appropriate aldehydes or ketones. The presence of ethoxy and methoxy groups enhances its reactivity and biological properties.

Anticancer Properties

Research has highlighted the anticancer potential of Malononitrile derivatives. A study focused on pyridine heterocyclic hybrids revealed that compounds similar to Malononitrile exhibited significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 4.03 μM against tubulin polymerization, indicating strong anticancer activity compared to standard treatments like combretastatin (IC50 = 1.64 μM) .

Table 1: Anticancer Activity of Malononitrile Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Ethoxy-3-methoxybenzylidene | HepG2 | 4.03 |

| Combretastatin A-4 | HepG2 | 1.64 |

Antimicrobial Activity

In addition to anticancer effects, Malononitrile derivatives have been investigated for their antimicrobial properties. A series of substituted benzylidene malononitriles were tested against various bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) analysis indicated that the presence of hydroxyl groups on the phenyl ring is crucial for enhancing antimicrobial activity.

The biological activity of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- can be attributed to its ability to interact with specific molecular targets. It acts as an electrophile in nucleophilic addition reactions and can engage in π-π interactions with aromatic systems, which may modulate various biological pathways .

Inhibition of Tyrosinase Activity

One notable study investigated the inhibition of tyrosinase by a related compound, 2-(3,4-dihydroxybenzylidene)malononitrile. This compound exhibited strong inhibitory activity against tyrosinase (IC50 = 17.05 μM), a key enzyme in melanin production, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Table 2: Tyrosinase Inhibition by Malononitrile Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 2-(3,4-dihydroxybenzylidene)malononitrile | 17.05 | Competitive Inhibition |

Case Studies

- Antiproliferative Activity : In vivo studies demonstrated that certain malononitrile derivatives could significantly inhibit tumor growth in breast cancer models, further supporting their potential as therapeutic agents .

- Anti-Melanogenic Effects : The aforementioned study on tyrosinase inhibition illustrated that malononitrile derivatives could effectively suppress melanin accumulation in human skin models without cytotoxic effects, indicating their potential use in skin-whitening products .

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing (4-ethoxy-3-methoxybenzylidene)malononitrile via Knoevenagel condensation?

Answer:

The Knoevenagel condensation typically involves reacting an aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde) with malononitrile in the presence of a catalyst. Key parameters include:

- Catalysts : Ionic liquids (e.g., TPPA-IL-Fe3O4) enable biphasic systems for easy catalyst recovery and high yields (~90%) . Alternatively, calcite or fluorite under solvent-free conditions achieves efficient condensation .

- Solvents : Toluene with glacial acetic acid and ammonium acetate, using a Dean-Stark trap to remove water, yields 79% product after recrystallization . Ethanol with piperidine as a base is also effective but may require longer reaction times .

- Temperature : Reflux conditions (e.g., 80–100°C) are standard, with reaction completion monitored via TLC .

Advanced Mechanistic Analysis: How do computational studies elucidate the reaction pathway for Knoevenagel condensations involving benzylidene malononitrile derivatives?

Answer:

Density functional theory (DFT) simulations reveal:

- Intermediate Formation : The reaction proceeds via a nucleophilic attack by the deprotonated malononitrile on the aldehyde carbonyl, forming a resonance-stabilized enolate intermediate .

- Catalyst Role : Proline-based catalysts facilitate iminium ion formation, accelerating the condensation step in cascade reactions (e.g., spiro-oxindole synthesis) .

- Solvent Effects : Non-polar solvents stabilize the transition state, while polar solvents may hinder enolate formation .

Basic Characterization: What spectroscopic and analytical methods validate the structure and purity of (4-ethoxy-3-methoxybenzylidene)malononitrile?

Answer:

- Spectroscopy :

- IR : Strong absorption at ~2210 cm⁻¹ confirms nitrile (C≡N) groups .

- NMR : Aromatic protons appear as multiplets (δ 7.53–8.28 ppm), while the exocyclic ethylenic proton resonates as a singlet (δ 7.20 ppm) .

- Elemental Analysis : Matches calculated values (e.g., C: 70.27%, N: 12.61%) .

- Chromatography : Gas chromatography (GC) optimizes dispersion temperature and purity assessment, with solid-phase microextraction enhancing sensitivity .

Advanced Troubleshooting: How can researchers resolve discrepancies in catalytic efficiency between homogeneous and heterogeneous systems?

Answer:

- Catalyst Design : Magnetic nanoparticles (e.g., Fe3O4@IL) allow easy separation and reuse, addressing leaching issues common in homogeneous systems .

- Reaction Medium : Ionic liquids (e.g., [BMIM][BF₄]) improve solubility and stabilize intermediates, enhancing turnover numbers compared to traditional solvents .

- Kinetic Studies : Compare activation energies using Arrhenius plots; heterogeneous systems may exhibit diffusion limitations requiring higher temperatures .

Basic Purification: What extraction and recrystallization protocols maximize yield and purity?

Answer:

- Liquid-Liquid Extraction : For malononitrile derivatives, partition coefficients (e.g., 20 g/100 mL in ether vs. 13.3 g/100 mL in water) enable efficient isolation. Three sequential ether extractions (100 mL each) recover ~24.6 g from 40 g aqueous solution .

- Recrystallization : Use cyclohexane or ethanol/water mixtures to obtain yellow crystals with >95% purity .

Advanced Applications: How does this compound serve as a precursor in multicomponent reactions for bioactive molecules?

Answer:

- Pyranopyrazole Synthesis : The benzylidene malononitrile intermediate undergoes Michael addition with pyrrole derivatives, followed by cyclization to yield anticancer pyranopyrazoles .

- Anticancer Agents : Derivatives like 2-(4-chlorobenzylidene)malononitrile show activity against human carcinoma cell lines (e.g., HepG2) via apoptosis induction .

- Enantioselective Synthesis : Photoenzymatic cascades combine Knoevenagel condensation with asymmetric reductions to access β-chiral malononitriles for agrochemicals .

Safety and Handling: What occupational exposure limits and safety protocols apply to malononitrile derivatives?

Answer:

- Exposure Limits : NIOSH recommends a TWA limit of 3 ppm (8 mg/m³) for malononitrile due to cyanide release during metabolism .

- Protective Measures : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact—wash with water for 15 minutes upon exposure .

- Waste Management : Neutralize with alkaline solutions (e.g., NaOH) before disposal to prevent cyanide generation .

Advanced Analytical Challenges: How can researchers optimize chromatographic methods for quantifying trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.